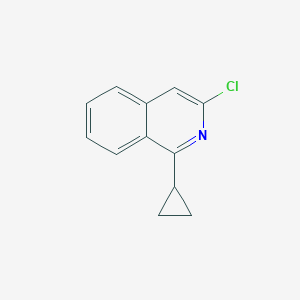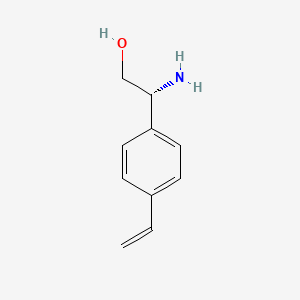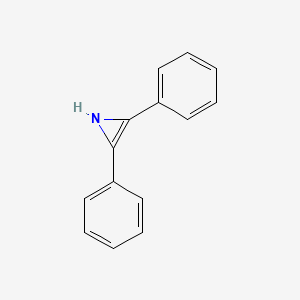![molecular formula C8H11N3O B13139283 5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a unique scaffold for various applications in medicinal chemistry and other scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the formation of a domino imine, followed by intramolecular annulation and a final cyclization step . The reaction conditions often include the use of catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives with additional oxygen-containing functional groups, while reduction could produce simpler, hydrogenated forms of the compound.
科学的研究の応用
5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological systems.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism by which 5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: Another compound in the same family with similar structural features but different biological activities.
Pyrrolopyrazine derivatives: These compounds share the pyrrole-pyrazine scaffold and exhibit a range of biological activities.
Uniqueness
5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
5-methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H11N3O/c1-12-8-7-6(2-3-11-8)9-4-5-10-7/h2-3,9-10H,4-5H2,1H3 |
InChIキー |
ONMQJICERMRSOW-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC2=C1NCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)




![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)





![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
